molecular formula C17H16O3S B008736 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide CAS No. 103225-43-0

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide

Cat. No. B008736
M. Wt: 300.4 g/mol
InChI Key: UEPWZKMHEHTBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfur-containing heterocyclic compound that can be synthesized through various methods.

Scientific Research Applications

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been studied for its potential applications in the field of optoelectronics, where it can be used as a photosensitizer for solar cells.

Mechanism Of Action

The mechanism of action of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is not fully understood. However, studies have shown that this compound can act as an electron donor or acceptor, depending on the surrounding environment. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has been shown to exhibit good charge transport properties, making it a promising candidate for use in organic electronic devices.

Biochemical And Physiological Effects

Studies have shown that 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential effects of this compound on living organisms.

Advantages And Limitations For Lab Experiments

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, the limitations of this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide. One potential direction is the synthesis of new derivatives of this compound with improved properties for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on living organisms. Finally, the potential applications of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in other fields, such as catalysis and materials science, should also be explored.
Conclusion:
In conclusion, 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide in various fields.

Synthesis Methods

The synthesis of 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with hydrogen peroxide in the presence of a catalyst. The reaction produces 2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide as the main product.

properties

CAS RN

103225-43-0

Product Name

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-dioxo-2,6-diphenylthian-4-one

InChI

InChI=1S/C17H16O3S/c18-15-11-16(13-7-3-1-4-8-13)21(19,20)17(12-15)14-9-5-2-6-10-14/h1-10,16-17H,11-12H2

InChI Key

UEPWZKMHEHTBRW-UHFFFAOYSA-N

SMILES

C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(S(=O)(=O)C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

synonyms

2,6-Diphenyltetrahydrothiopyran-4-one s,s-dioxide

Origin of Product

United States

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